molecular formula C20H26N2O5 B12329978 3,9-Diazabicyclo[3.3.1]nonane-3, 9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester

3,9-Diazabicyclo[3.3.1]nonane-3, 9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester

Cat. No.: B12329978
M. Wt: 374.4 g/mol
InChI Key: OGHAOXSSAINZEV-IYBDPMFKSA-N
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Description

3,9-Diazabicyclo[331]nonane-3,9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester is a complex organic compound with a unique bicyclic structureIts molecular formula is C19H26N2O3, and it has a molecular weight of 330.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazabicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester typically involves multiple steps. One common method starts with the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid. This intermediate is then converted into the N-benzyl derivative, which is subsequently cyclized with benzylamine to form the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazabicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3,9-Diazabicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action for 3,9-Diazabicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

3-O-benzyl 9-O-tert-butyl (1S,5R)-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate

InChI

InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)22-15-9-17(23)10-16(22)12-21(11-15)18(24)26-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+

InChI Key

OGHAOXSSAINZEV-IYBDPMFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC(=O)C[C@H]1CN(C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(=O)CC1CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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